Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound that belongs to the naphthyridine family. This compound features a naphthyridine core with various functional groups, including hydroxyl and carboxylate, which contribute to its chemical reactivity and potential biological activities. It is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure.
The compound is synthesized through various organic reactions and is available from multiple suppliers, including Matrix Scientific and other chemical manufacturers. Its molecular formula is , with a CAS number of 69407-72-3, indicating its unique identification in chemical databases.
Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate falls under the category of naphthyridine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis.
The synthesis of Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. A common method includes the condensation of 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine with ethyl chloroformate under controlled conditions.
The reaction conditions often require careful control of temperature and reactant concentrations to optimize yield and purity. In industrial settings, continuous flow reactors may be employed to enhance efficiency and safety during production. The reaction can be represented as follows:
The molecular structure of Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate features a bicyclic naphthyridine framework with substituents that include:
Functional Groups:
Key structural data includes:
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are typically used to confirm the structure.
Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical transformations including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
For oxidation reactions, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used. For reduction processes, lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents. Substitution reactions may involve various nucleophiles depending on the desired product.
The major products from these reactions include:
The mechanism by which Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets such as enzymes or receptors within biological pathways. These interactions can modulate various biological processes depending on the context in which the compound is applied.
Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically appears as a crystalline solid. Its melting point and solubility characteristics vary based on purity and formulation.
This compound exhibits moderate stability under standard laboratory conditions but may be sensitive to light or moisture. It is classified as an irritant; hence proper handling precautions are necessary during synthesis and application.
Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has numerous applications across various scientific fields:
Chemistry: Utilized as an intermediate in synthesizing more complex organic molecules.
Biology: Investigated for potential antimicrobial and antioxidant properties.
Medicine: Explored for therapeutic applications in treating diseases due to its biological activity.
Industry: Employed in developing new materials and chemical processes.
Ethyl 4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS: 69407-72-3) emerged in the late 20th century as part of intensified explorations into bioactive naphthyridine scaffolds. Its synthesis represents a strategic advancement in heterocyclic chemistry, specifically targeting structurally constrained quinoline analogs with enhanced physicochemical profiles. Early synthetic routes adapted Gould-Jacobs cyclization methodologies, where diethyl ethoxymethylenemalonate reacted with 2-aminopyridine derivatives, followed by thermal cyclization – a pathway later optimized for higher yields and regioselectivity [7]. The compound’s discovery coincided with pharmaceutical interest in 1,8-naphthyridines as antimicrobial and anticancer agents, positioning it as a versatile synthetic intermediate. For instance, its ethyl ester group enables hydrolytic conversion to carboxylic acid derivatives, which are pivotal for further functionalization in drug discovery campaigns [1] [8].
Table 1: Key Historical Milestones in 1,8-Naphthyridine Chemistry
Year Range | Development Focus | Role of Ethyl 4-Hydroxy-1,7-dimethyl Derivative |
---|---|---|
1960s-1970s | Base scaffold synthesis | Not yet isolated; foundational quinoline chemistry |
1980s-1990s | Antimicrobial derivatives | Intermediate for alkylated variants (e.g., propyl, ethyl) |
2000s-Present | Targeted kinase inhibitors | Precursor for C3-carboxamide libraries |
This compound belongs to the 1,8-naphthyridin-2-one subclass, characterized by a bicyclic framework with nitrogen atoms at positions 1 and 8, a lactam at C2, and a C4-hydroxy/C3-ester pharmacophore. Its molecular formula (C₁₃H₁₄N₂O₄; MW 262.26 g/mol) features critical substitutions:
Table 2: Key Physical Properties of Ethyl 4-Hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Property | Value | Experimental Conditions |
---|---|---|
Melting Point | 148–151 °C | Solid state |
Density | 1.353 ± 0.06 g/cm³ | Predicted |
pKa | 4.50 ± 1.00 | Predicted (enolic OH) |
Boiling Point | 415.0 ± 45.0 °C | Predicted |
Storage Stability | -20°C, desiccated | Commercial recommendations |
The planar naphthyridine core facilitates intercalation with biomacromolecules, while the C4-hydroxy group enables tautomerization between lactam-lactim forms, influencing hydrogen-bonding capacity. This structural duality underpins its adaptability in metal coordination complexes – a property exploited in catalytic and medicinal applications [1] [8].
As a privileged scaffold, this compound enables rational drug design through targeted modifications:
Notably, the molecule’s balanced amphiphilicity (PSA ~72 Ų) supports cell permeability, making it a candidate for central nervous system (CNS)-penetrant therapeutics. Current research explores its integration into PROTACs (proteolysis-targeting chimeras) leveraging the naphthyridine core for protein-surface engagement [6] [8].
Table 3: Commercial Availability for Research Applications
Supplier | Purity | Shipping Locations | Primary Use Case |
---|---|---|---|
BLD Pharm | - | US, India, Germany, Global | Targeted synthesis |
Sigma-Aldrich (AldrichCPR) | Analytical | Global | Early-stage discovery |
Amadis Chemical | 97% | Not specified | Bulk-scale derivatization |
Matrix Scientific | 95% | Continental US | Academic research |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7